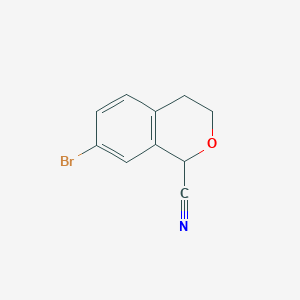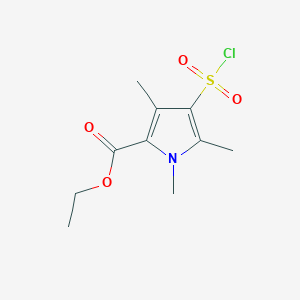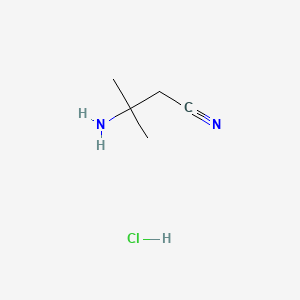
2-(4-Fluoro-3-nitrophenoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3-nitrophenoxy)acetonitrile is an organic compound with the molecular formula C8H5FN2O3 It is characterized by the presence of a fluoro and nitro group attached to a phenoxy acetonitrile structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenoxy)acetonitrile typically involves the reaction of 4-fluoro-3-nitrophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-3-nitrophenoxy)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-(4-Fluoro-3-aminophenoxy)acetonitrile.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3-nitrophenoxy)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antitubercular activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-3-nitrophenoxy)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The fluoro and nitro groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenoxy)acetonitrile
- 2-(3-Fluoro-4-nitrophenoxy)acetonitrile
- 2-(4-Fluoro-3-nitrophenyl)acetic acid
Comparison
Compared to its analogs, 2-(4-Fluoro-3-nitrophenoxy)acetonitrile is unique due to the specific positioning of the fluoro and nitro groups, which can significantly influence its reactivity and biological activity. The presence of both electron-withdrawing groups on the aromatic ring can enhance its stability and make it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
2056104-14-2 |
|---|---|
Fórmula molecular |
C8H5FN2O3 |
Peso molecular |
196.13 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-nitrophenoxy)acetonitrile |
InChI |
InChI=1S/C8H5FN2O3/c9-7-2-1-6(14-4-3-10)5-8(7)11(12)13/h1-2,5H,4H2 |
Clave InChI |
LANRVXSNWJKHIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCC#N)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)

![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)






